Peniciside

Natural Products Chemistry Structural Elucidation Fungal Metabolites

Peniciside (CAS 1367350-29-5) is a fernene triterpenoid glycoside isolated from the solid-state fermented rice culture of the fungus Penicillium sp. 169.

Molecular Formula C38H62O10
Molecular Weight 678.9 g/mol
Cat. No. B2863186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeniciside
Molecular FormulaC38H62O10
Molecular Weight678.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H62O10/c1-18(2)25-27(42)29(44)31-35(25,6)14-15-37(8)21-10-11-24-34(4,5)32(48-33-30(45)28(43)26(41)23(17-39)47-33)22(46-19(3)40)16-36(24,7)20(21)12-13-38(31,37)9/h12,18,21-33,39,41-45H,10-11,13-17H2,1-9H3
InChIKeyIFFDZLRWLNUFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Peniciside: Structural Definition and Analytical Characterization of a Fernane-Type Triterpenoid Glycoside


Peniciside (CAS 1367350-29-5) is a fernene triterpenoid glycoside isolated from the solid-state fermented rice culture of the fungus Penicillium sp. 169 [1]. Its molecular formula is C38H62O10 with a molecular weight of 678.89 g/mol [2]. The compound's absolute configuration was established by X-ray crystallographic analysis, and it is distinguished as the first example of a fernane triterpenoid glycoside bearing two hydroxyl groups at C-19 and C-20 [1].

Why Generic Fernane Triterpenoids Cannot Substitute for Peniciside in Research Applications


Fernane-type triterpenoids exhibit wide structural diversity that dictates their biological activity, as exemplified by the development of ibrexafungerp from enfumafungin through targeted semi-synthetic modifications [1]. Peniciside possesses a unique hydroxylation pattern (C-19 and C-20) not found in other characterized fernane glycosides [2], and its distinct physicochemical profile—including a LogP of 4.7 versus 9.09 for ibrexafungerp —precludes direct substitution with other in-class compounds without altering experimental outcomes.

Quantitative Differentiation of Peniciside: Comparative Evidence Against Fernane Triterpenoid Analogs


Structural Novelty: First Fernane Triterpenoid Glycoside with Dual C-19/C-20 Hydroxylation

Peniciside is the first identified fernane triterpenoid glycoside possessing hydroxyl groups at both the C-19 and C-20 positions, as confirmed by X-ray crystallography [1]. This substitution pattern contrasts with the C-19 carboxylic acid and C-2/C-3 modifications present in enfumafungin and its semi-synthetic derivative ibrexafungerp [2].

Natural Products Chemistry Structural Elucidation Fungal Metabolites

Lipophilicity Profile: LogP Comparison with Ibrexafungerp

Peniciside exhibits a calculated LogP of 4.7 , significantly lower than the LogP of 9.09 reported for ibrexafungerp . This difference of 4.39 log units indicates that Peniciside is substantially less lipophilic than the clinically approved antifungal ibrexafungerp.

Physicochemical Characterization Drug Discovery ADME Prediction

Molecular Complexity and Hydrogen-Bonding Capacity

Peniciside possesses 6 hydrogen bond donors and 10 hydrogen bond acceptors , compared to ibrexafungerp's 5 donors and 9 acceptors . This modest increase in hydrogen-bonding potential, combined with a lower molecular weight (678.89 g/mol vs. 729.9 g/mol for ibrexafungerp ), results in a distinct molecular interaction profile.

Computational Chemistry Virtual Screening Molecular Descriptors

Potential Antimicrobial Activity: Class-Level Inference from Fernane Triterpenoids

While direct antimicrobial data for Peniciside are not available in primary literature, the fernane triterpenoid class is established to possess antifungal activity through glucan synthase inhibition. Ibrexafungerp, a semi-synthetic fernane derivative, exhibits an IC50 of 0.6 ng/mL against C. albicans glucan synthase [1]. As a structurally distinct member of this class, Peniciside represents a scaffold for exploring structure-activity relationships.

Antifungal Screening Antibacterial Research Natural Product Bioactivity

Commercial Availability and Purity Specifications

Peniciside is available from multiple vendors with reported purity ≥98% (InvivoChem) . In contrast, many fernane triterpenoids (e.g., enfumafungin) are not readily available as commercial reference standards, limiting their utility as research tools. The defined purity and accessibility of Peniciside facilitate reproducible experimentation.

Chemical Sourcing Quality Control Reference Standards

Recommended Research and Industrial Applications for Peniciside Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies of Fernane Triterpenoid Glycosides

Peniciside's unique C-19/C-20 dihydroxylation pattern [1] makes it an essential comparator for SAR campaigns aimed at understanding the impact of hydroxylation on antifungal potency and selectivity. Researchers can use Peniciside alongside enfumafungin and ibrexafungerp to dissect the pharmacophoric contributions of specific functional groups.

Physicochemical Profiling and Early-Stage Drug Discovery

With a moderate LogP of 4.7 , Peniciside serves as a benchmark for evaluating how lipophilicity influences membrane permeability and solubility within the fernane class. It is particularly useful for computational modeling and in vitro ADME studies.

Chemical Biology Probe Development

Given the absence of reported antimicrobial activity data [2], Peniciside presents an opportunity for chemical biologists to profile a novel fernane scaffold. Its commercial availability at ≥98% purity enables reproducible functional assays and target identification studies.

Analytical Reference Standard for Natural Product Research

Peniciside's well-defined structure and availability from multiple vendors qualify it as a reference standard for the identification and quantification of related triterpenoid glycosides in fungal extracts via LC-MS or NMR.

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